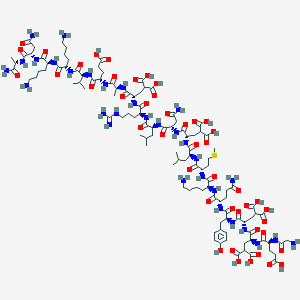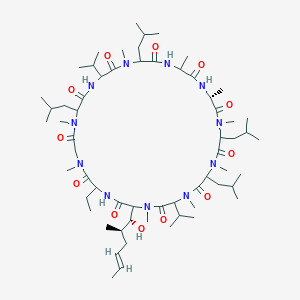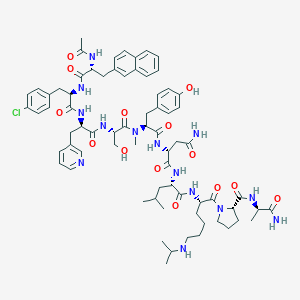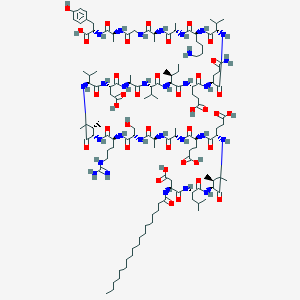
Conantokin-T
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Conantokin-T (Con-T) is a peptide derived from the venom of the fish-hunting cone-snail, Conus tulipa . It is unique in that it contains four residues of gamma-carboxyglutamyl (Gla) . Con-T acts by inhibiting NMDAR-mediated Ca 2+ influx in neurons in the central nervous system . It shares about 40% sequence homology with Con-G .
Synthesis Analysis
Conantokin-T is a 21-amino acid peptide which induces sleep-like symptoms in young mice . It does not contain disulfide bonds, but contains 5 residues of the unusual modified amino acid γ-carboxyglutamate (Gla) . The 4 Gla residues in conantokins-T are key elements for the biological activity of this peptide .
Molecular Structure Analysis
The three-dimensional structures of Conantokin-T were calculated from 1H NMR-derived distance and dihedral restraints . Both conantokins were found to contain a mixture of alpha- and 310 helix, that give rise to curved and straight helical conformers .
Chemical Reactions Analysis
Conantokin-T inhibits N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx in central nervous system neurons . This antagonism can reflect agonist or allosteric inhibitory action or specificity of conantokin-T for only a subset of NMDA receptor-ionophore complexes .
Physical And Chemical Properties Analysis
Conantokin-T has a molecular formula of C110H175N31O45S and a molecular weight of 2683.8 . It appears as a white lyophilized solid .
科学的研究の応用
Structural and Functional Insights
- Helix-Helix Interactions and Dimerization : Conantokin-T (con-T) undergoes Ca2+-triggered self-assembly, forming a dimeric superstructure, which is crucial for its function as a selective inhibitor of the NMDA receptor (Dai et al., 2004). Another study found that single amino acid replacements in con-T can enhance its inhibitory properties against NMDA receptors (Warder et al., 2001).
Therapeutic Potential and Selectivity
- Subtype-selective Antagonism : Conantokin-T serves as a non-selective antagonist for various NMDA receptor subunits. Its selectivity can be manipulated by creating truncated or modified versions, making it potentially valuable in developing targeted therapies (Sheng et al., 2007).
Mechanistic Characterization
- Kinetics of NMDA Receptor Inhibition : Detailed characterization of conantokin-T variants has shed light on how different residues contribute to the inhibition of NMDA receptors, important for understanding its mechanism of action (Klein et al., 2001).
Structural-Functional Relationships
- Structure-Function Analysis : Analysis of conantokin peptides, including con-T, has provided insights into how their structure relates to their function as NMDA receptor antagonists, which is key to drug development (Prorok & Castellino, 2001).
Biological and Pharmacological Effects
- Behavioral and Gene Expression Effects : Conantokin-T has shown potential in altering behaviors and gene expressions in models of neurological disorders, indicating its therapeutic possibilities (Adams et al., 2000).
Molecular Basis of Antagonism
- Molecular Determinants of Activity : Studies have identified specific amino acids in con-T that dictate its selectivity for NMDA receptor subunits, vital for designing subtype-selective inhibitors (Sheng et al., 2010).
作用機序
Safety and Hazards
将来の方向性
Conantokin-T has shown potential in preclinical models of pain, convulsive disorders, stroke, neuromuscular block, and cardioprotection . A variant of Conantokin-T, Con-T[M8Q], has been reported to potently inhibit the naloxone-induced jumping and conditioned place preference of morphine-dependent mice at nmol/kg level . This makes it a good lead compound for the treatment of opiate dependence and for the reduction of morphine usage .
特性
IUPAC Name |
2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H175N31O45S/c1-47(2)37-66(94(163)128-61(20-16-35-121-110(119)120)87(156)135-69(40-54(102(171)172)103(173)174)92(161)123-51(8)83(152)125-64(27-30-80(149)150)91(160)141-81(49(5)6)101(170)131-60(19-12-15-34-113)85(154)126-59(18-11-14-33-112)86(155)139-73(44-76(116)144)93(162)122-50(7)82(118)151)133-100(169)74(45-77(117)145)140-99(168)72(43-57(108(183)184)109(185)186)137-95(164)67(38-48(3)4)132-90(159)65(31-36-187-9)130-84(153)58(17-10-13-32-111)127-89(158)63(25-28-75(115)143)129-96(165)68(39-52-21-23-53(142)24-22-52)134-97(166)71(42-56(106(179)180)107(181)182)138-98(167)70(41-55(104(175)176)105(177)178)136-88(157)62(26-29-79(147)148)124-78(146)46-114/h21-24,47-51,54-74,81,142H,10-20,25-46,111-114H2,1-9H3,(H2,115,143)(H2,116,144)(H2,117,145)(H2,118,151)(H,122,162)(H,123,161)(H,124,146)(H,125,152)(H,126,154)(H,127,158)(H,128,163)(H,129,165)(H,130,153)(H,131,170)(H,132,159)(H,133,169)(H,134,166)(H,135,156)(H,136,157)(H,137,164)(H,138,167)(H,139,155)(H,140,168)(H,141,160)(H,147,148)(H,149,150)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H4,119,120,121)/t50-,51-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,81-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVIUSQQHPISRQ-HNJXWIPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H175N31O45S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2683.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Conantokin-T | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)
